1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one
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Overview
Description
1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to intercalate with DNA, potentially disrupting cancer cell proliferation .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy.
Angelicin: A benzofuran derivative with anticancer properties
Uniqueness: 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl ether group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
105627-57-4 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-[7-[(4-methoxyphenyl)methoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C18H16O4/c1-12(19)17-10-14-4-3-5-16(18(14)22-17)21-11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
CYRSDBXLUBZCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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